1-[6-hydroxy-4-(3-methoxyphenyl)-3,6-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-yl]ethanone
Description
This compound is a substituted tetrahydroindazole derivative featuring a 3-methoxyphenyl group at the 4-position, a hydroxyl group at the 6-position, and an acetyl group at the 5-position. The presence of the 3-methoxy substituent on the phenyl ring may influence electronic and steric properties, affecting solubility, reactivity, and intermolecular interactions .
Properties
Molecular Formula |
C18H22N2O3 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
1-[6-hydroxy-4-(3-methoxyphenyl)-3,6-dimethyl-2,4,5,7-tetrahydroindazol-5-yl]ethanone |
InChI |
InChI=1S/C18H22N2O3/c1-10-15-14(20-19-10)9-18(3,22)17(11(2)21)16(15)12-6-5-7-13(8-12)23-4/h5-8,16-17,22H,9H2,1-4H3,(H,19,20) |
InChI Key |
RMBYOBFUSJFSTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(C(C(CC2=NN1)(C)O)C(=O)C)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-HYDROXY-4-(3-METHOXYPHENYL)-3,6-DIMETHYL-4,5,6,7-TETRAHYDRO-2H-INDAZOL-5-YL]ETHAN-1-ONE typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Tetrahydroindazole Core: This step involves the cyclization of a suitable precursor under acidic or basic conditions to form the tetrahydroindazole ring.
Introduction of the Hydroxy and Methoxyphenyl Groups: This can be achieved through electrophilic aromatic substitution reactions, where the hydroxy and methoxy groups are introduced onto the phenyl ring.
Final Coupling Step: The final step involves coupling the substituted phenyl ring with the tetrahydroindazole core, often using a coupling reagent such as a carbodiimide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Claisen-Schmidt Condensation
Cyclohexanone derivatives undergo condensation with aromatic aldehydes (e.g., 3-methoxybenzaldehyde) in ethanol using NaOH as a base, forming chalcone intermediates (e.g., 7–10 ) with yields exceeding 75% .
Cyclization with Hydrazine
Chalcone intermediates react with hydrazine hydrate in acidic methanol under reflux to form the indazole ring. For example:
-
Cyclization Conditions : Methanol, HCl, 65–80°C, yielding 1-(4-(1H-indol-3-yl)-3,6-dimethyl-4,5-dihydro-1H-indazol-5-yl)ethanone derivatives (65–98% yields) .
-
Industrial Optimization : Microwave-assisted synthesis and continuous flow reactors improve efficiency, reducing reaction times.
Functionalization Steps
-
Methoxyphenyl Introduction : The 3-methoxyphenyl group is incorporated via aldehyde condensation during chalcone formation .
-
Methyl and Hydroxy Groups : Introduced via alkylation or oxidation-reduction sequences during intermediate steps.
Functional Group Transformations
The ketone, hydroxyl, and methoxy groups enable further reactivity:
Ketone Reactions
-
Reduction : The acetyl group (C=O) is reduced to a secondary alcohol using LiAlH₄ at 20–40°C.
-
Oxidation : Ketones resist further oxidation under mild conditions but may undergo cleavage with strong oxidizers like KMnO₄.
Hydroxyl Group Modifications
-
Etherification : The hydroxyl group at position 6 reacts with alkyl halides under basic conditions to form ethers.
-
Protection/Deprotection : Silyl ethers (e.g., TBSCl) protect the hydroxyl group during synthesis, removed later via acidic hydrolysis .
Methoxy Group Stability
The 3-methoxyphenyl substituent remains stable under standard conditions but undergoes demethylation with BBr₃ in dichloromethane to yield phenolic derivatives .
Indazole Ring Formation
The cyclization mechanism involves hydrazine attacking the α,β-unsaturated ketone of the chalcone intermediate, followed by intramolecular cyclization and dehydration (acid-catalyzed) :
Stereochemical Control
The stereochemistry at positions 3 and 6 is influenced by reaction temperature and solvent polarity. For example, ethanol favors the cis-dimethyl configuration .
Analytical Validation
Reaction products are characterized via:
Scientific Research Applications
Therapeutic Potential
This compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. The hydroxy and methoxy groups in its structure are believed to enhance its interaction with biological targets, which may lead to the modulation of enzyme activities and signal transduction pathways .
Case Studies
- Anticancer Activity : In recent studies, derivatives of this compound have shown promising results against various cancer cell lines. For instance, molecular docking studies indicated that these compounds could effectively bind to DNA gyrase, an essential enzyme in bacterial DNA replication, suggesting potential antibacterial and anticancer properties .
- Anti-inflammatory Effects : Research has demonstrated that certain derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests that the compound could be further explored for treating chronic inflammatory conditions .
Development of Novel Materials
The compound is also being utilized in materials science for developing novel materials with unique optical and electronic properties. Its structural characteristics allow for modifications that can lead to materials suitable for various applications including sensors and photovoltaic devices.
Research Findings
Studies have indicated that incorporating this compound into polymer matrices can enhance their mechanical properties and thermal stability. This opens avenues for creating advanced materials with tailored functionalities for specific applications.
Biological Probes
In biological research, 1-[6-hydroxy-4-(3-methoxyphenyl)-3,6-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-yl]ethanone serves as a probe to study various biological processes. Its ability to interact with specific enzymes makes it useful for investigating enzyme kinetics and mechanisms of action .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Potential anticancer and anti-inflammatory properties; ongoing studies on therapeutic efficacy. |
| Materials Science | Development of novel materials with enhanced mechanical and thermal properties. |
| Biological Research | Used as a probe for studying enzyme activity; insights into molecular interactions. |
Mechanism of Action
The mechanism of action of 1-[6-HYDROXY-4-(3-METHOXYPHENYL)-3,6-DIMETHYL-4,5,6,7-TETRAHYDRO-2H-INDAZOL-5-YL]ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and methoxy groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
1-(6-Hydroxy-3,6-Dimethyl-4-Phenyl-4,5,6,7-Tetrahydro-2H-Indazol-5-yl)Ethanone
- Key Difference : The phenyl group at the 4-position lacks the 3-methoxy substituent.
- Biological activity differences (e.g., antimicrobial efficacy) may arise due to altered hydrophobic interactions .
rac-1-[6-Hydroxy-4-(4-Methoxyphenyl)-3,6-Dimethyl-4,5,6,7-Tetrahydro-2H-Indazol-5-yl]Ethanone
- Key Difference : Methoxy group at the para position (4-methoxyphenyl) instead of meta (3-methoxyphenyl).
- Structural Insights : X-ray crystallography reveals that the para-methoxy group induces distinct torsion angles in the phenyl ring, affecting molecular packing. The target compound’s meta-substituted analogue may exhibit different crystal lattice energies and melting points .
1-(6-Hydroxy-4-(1H-Indol-3-yl)-3,6-Dimethyl-4,5,6,7-Tetrahydro-1H-Indazol-5-yl)Ethan-1-One
- Key Difference : Replacement of 3-methoxyphenyl with indol-3-yl.
- Biological Relevance : The indole moiety enhances π-π stacking and hydrogen-bonding capabilities, correlating with improved antimicrobial activity in docking studies .
Physicochemical Properties
A comparison of melting points and spectral data highlights substituent effects:
Solubility and Stability
- Methoxy vs. Hydroxy Groups: The 3-methoxy group in the target compound likely enhances lipid solubility compared to hydroxylated analogues (e.g., 1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone in ). However, steric hindrance from the meta position could reduce metabolic stability .
Biological Activity
1-[6-hydroxy-4-(3-methoxyphenyl)-3,6-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-yl]ethanone is a synthetic compound belonging to the indazole class of heterocycles. This compound has garnered attention due to its potential therapeutic applications and biological activities. The following sections will explore its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 314.38 g/mol. It contains a hydroxyl group, methoxy group, and an indazole moiety which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N2O3 |
| Molecular Weight | 314.38 g/mol |
| CAS Number | Not specified |
| Structural Features | Hydroxy group, methoxy group, indazole ring |
Pharmacological Effects
The compound exhibits significant activity as a D3 dopamine receptor agonist , which is critical for various neurological functions. Studies have shown that it promotes β-arrestin translocation and G protein activation in D3 receptors while exhibiting minimal D2 receptor activity, thus indicating a selective profile that may reduce side effects associated with non-selective dopamine receptor agonists .
Table 1: D3 and D2 Receptor Activity
| Compound ID | D3R Agonist Activity (EC50 nM) | D2R Agonist Activity (EC50 nM) | D2R Antagonist Activity (IC50 nM) |
|---|---|---|---|
| 1 | 710 ± 150 | Inactive | 15,700 ± 3,000 |
| 2 | 278 ± 62 | Inactive | 9,000 ± 3,700 |
| 3 | 98 ± 21 | >100,000 | 6,800 ± 1,400 |
This selectivity is particularly important in the context of treating disorders such as schizophrenia and Parkinson's disease where D3 receptor modulation may provide therapeutic benefits without the adverse effects associated with D2 receptor activation .
The compound's mechanism involves binding to the D3 receptor and activating downstream signaling pathways such as ERK phosphorylation. This pathway is implicated in neuroprotection and the modulation of neurotransmitter release . The presence of the methoxy group significantly enhances the agonistic activity at the D3 receptor compared to other analogs .
Case Studies
Several studies have documented the biological effects of this compound:
- Neuroprotective Effects : In vitro studies demonstrated that the compound could protect neuronal cells from apoptosis induced by oxidative stress. This suggests potential applications in neurodegenerative diseases .
- Behavioral Studies : Animal models treated with this compound showed improved locomotor activity and reduced anxiety-like behaviors in comparison to control groups. These results indicate its potential as an anxiolytic agent .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-[6-hydroxy-4-(3-methoxyphenyl)-3,6-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-yl]ethanone, and what analytical methods validate its purity?
- Methodology : The compound is synthesized via cyclocondensation of phenacylbromide derivatives with substituted indazoles, as reported for structurally similar tetrahydroindazolones . Post-synthesis purification typically involves column chromatography (silica gel, eluent: ethyl acetate/hexane). Purity validation requires HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% formic acid) and FTIR (key peaks: C=O stretch at ~1680 cm⁻¹, O-H stretch at ~3300 cm⁻¹) .
- Data Validation : Confirm molecular identity via HRMS (e.g., observed [M+H]⁺ vs. calculated mass within 3 ppm error) and ¹H/¹³C NMR (e.g., methyl groups at δ 1.2–1.4 ppm, aromatic protons at δ 6.8–7.5 ppm) .
Q. How do researchers address solubility challenges for this compound in aqueous buffers during biological assays?
- Methodology : Use co-solvents like DMSO (≤1% v/v) to enhance solubility, followed by dynamic light scattering (DLS) to confirm no aggregation. Alternatively, synthesize water-soluble prodrugs by introducing phosphate or sulfonate groups at the hydroxy position .
- Critical Considerations : Monitor stability via UV-Vis spectroscopy (λmax ~270 nm) over 24 hours in PBS (pH 7.4) to ensure no degradation .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values) across studies?
- Root Cause Analysis : Discrepancies may arise from differences in assay conditions (e.g., ATP concentration in kinase assays) or compound batch purity. For example, residual solvents like DMF in early batches can inhibit enzyme activity .
- Resolution : Standardize assays using WHO-recommended protocols and validate compound purity via LC-MS (≥95% purity). Cross-validate bioactivity in ≥2 independent labs using blinded samples .
Q. How can computational modeling optimize the compound’s binding affinity for target proteins (e.g., kinases)?
- Methodology :
Perform molecular docking (AutoDock Vina) using X-ray crystal structures of target proteins (PDB ID: e.g., 3QKK) to identify key interactions (e.g., hydrogen bonds with 6-hydroxy group).
Use QSAR models to predict modifications (e.g., replacing 3-methoxyphenyl with 3-fluorophenyl) that enhance binding .
- Validation : Synthesize top derivatives and test via SPR (surface plasmon resonance) for KD values. Compare with predicted ΔG values .
Q. What experimental designs mitigate stereochemical instability in the tetrahydroindazolone core during storage?
- Challenge : The 4,5,6,7-tetrahydroindazolone ring may undergo epimerization at C5 under acidic or humid conditions.
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
